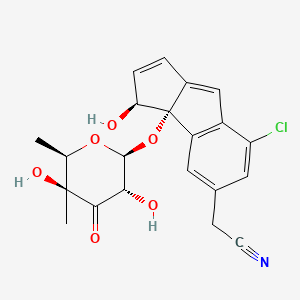
Cyanosporaside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanosporaside B is a natural product found in Salinispora pacifica with data available.
Applications De Recherche Scientifique
Structural Characteristics
Cyanosporaside B is classified as a chloro- and cyano-cyclopenta[a]indene glycoside. Its structure suggests that it may have enediyne polyketide biosynthetic origins, which are known for their potent biological activities, particularly in DNA damage and cytotoxicity against cancer cells . The compound features a chlorinated cyclopenta[a]indene core, which is significant for its biochemical interactions.
Antitumor Activity
This compound has been evaluated for its cytotoxic properties against various cancer cell lines. In studies, it demonstrated notable activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and H460 (lung cancer) . The mechanism of action is believed to involve DNA intercalation, leading to disruption of cellular processes and induction of apoptosis in malignant cells.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : MCF-7, HepG2, B16 (melanoma), H460 (lung cancer), CCRF-CEM (leukemia).
- Findings : IC50 values indicated significant cytotoxicity, with lower values correlating to higher potency against specific cell lines .
Antiviral Properties
Recent research has also indicated the potential antiviral applications of this compound. Natural products derived from marine sources are being explored for their ability to inhibit viral replication. Preliminary docking studies suggest that compounds like this compound may interact favorably with viral proteases, which are critical for viral lifecycle progression .
Case Study: In Silico Assessments
A computational study focused on the binding affinities of this compound against SARS-CoV-2 proteases:
- Methodology : Molecular docking simulations were conducted to evaluate interactions.
- Results : The compound exhibited promising binding affinities, suggesting potential as a lead compound for antiviral drug development .
Biosynthetic Engineering
The biosynthetic pathways of this compound have been characterized through genetic studies. Researchers have cloned and sequenced the biosynthetic gene clusters responsible for its production. This genetic understanding opens avenues for bioengineering efforts aimed at enhancing yield or modifying the structure of cyanosporasides to improve their pharmacological properties .
Case Study: Genetic Characterization
A study characterized the cyanosporaside biosynthetic gene cluster:
- Findings : The research provided insights into the enzymatic processes involved in the synthesis of cyanosporasides, facilitating targeted modifications through genetic engineering techniques .
Summary Table of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Antitumor Activity | Cytotoxic effects on cancer cell lines | Significant IC50 values indicating potent activity |
| Antiviral Properties | Potential inhibition of viral proteases | Favorable binding affinities in molecular docking studies |
| Biosynthetic Engineering | Genetic manipulation for enhanced production | Characterization of biosynthetic pathways |
Propriétés
Formule moléculaire |
C21H20ClNO6 |
|---|---|
Poids moléculaire |
417.8 g/mol |
Nom IUPAC |
2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile |
InChI |
InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1 |
Clé InChI |
YQLQWGVOWKPLFR-SFLKYZCSSA-N |
SMILES isomérique |
C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |
SMILES canonique |
CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |
Synonymes |
cyanosporaside B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















